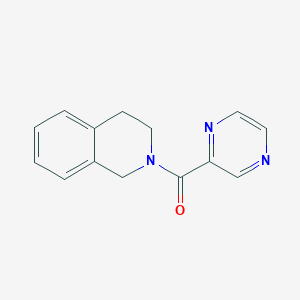
(3,4-Dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core linked to a pyrazine ring via a carbonyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Méthodes De Préparation
The synthesis of 1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrazine derivative with a suitable isoquinoline precursor in the presence of a cyclizing agent can yield the desired compound. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Analyse Des Réactions Chimiques
1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. .
Applications De Recherche Scientifique
1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroquinoline: Similar in structure but lacks the pyrazine ring.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Contains a different heterocyclic core.
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine: Features a triazole ring instead of an isoquinoline core. The uniqueness of 1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE lies in its combined structural elements, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
551916-85-9 |
|---|---|
Formule moléculaire |
C14H13N3O |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
3,4-dihydro-1H-isoquinolin-2-yl(pyrazin-2-yl)methanone |
InChI |
InChI=1S/C14H13N3O/c18-14(13-9-15-6-7-16-13)17-8-5-11-3-1-2-4-12(11)10-17/h1-4,6-7,9H,5,8,10H2 |
Clé InChI |
SRMTUSLNPYAGQH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)C(=O)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


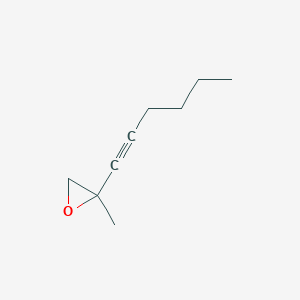
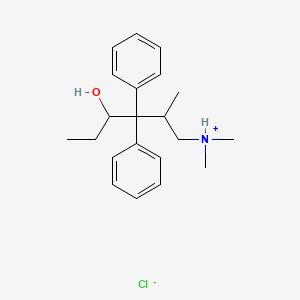
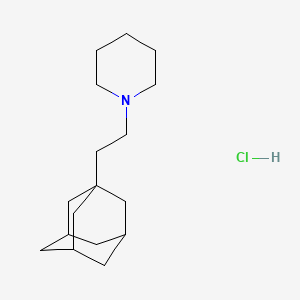

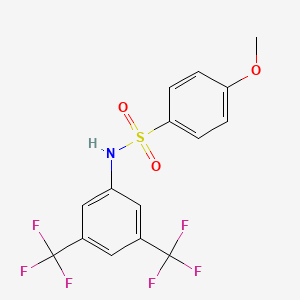
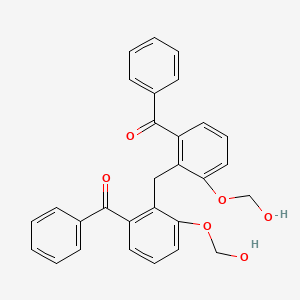
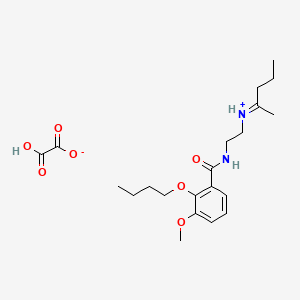
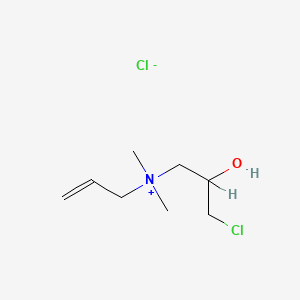


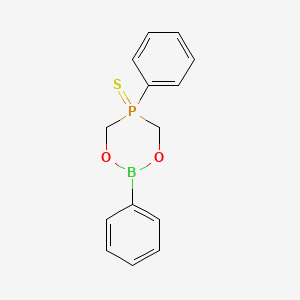


![(4R,5R)-5-Methyl-4-phenyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B13769438.png)
